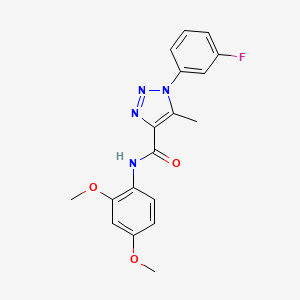

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3/c1-11-17(21-22-23(11)13-6-4-5-12(19)9-13)18(24)20-15-8-7-14(25-2)10-16(15)26-3/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIJOSFAOVKXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, including antibacterial and anticancer activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN4O3, with a molecular weight of 356.37 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The compound can be synthesized through various methods involving the coupling of different aromatic amines with triazole derivatives. One common approach includes the reaction of 2,4-dimethoxyphenyl isocyanate with 3-fluorobenzylamine under controlled conditions to yield the desired triazole derivative.

Antibacterial Activity

Recent studies have shown that triazole derivatives exhibit considerable antibacterial properties. For instance:

- In vitro testing against various bacterial strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa has demonstrated that compounds containing the triazole moiety often possess lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

- A study reported that compounds similar to this compound showed MIC values below 10 µg/mL against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been evaluated:

- Cell viability assays indicated that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the micromolar range .

- Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation .

Case Studies

Several case studies have highlighted the effectiveness of similar triazole compounds:

- Anticancer Studies : A series of triazole derivatives were tested for their ability to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds with structural similarities to our target showed promising results with IC50 values significantly lower than those of conventional chemotherapeutics .

- Antibacterial Screening : In a comparative study, various triazole derivatives were tested against multi-drug resistant bacterial strains. The results indicated that certain modifications on the triazole ring enhanced antibacterial activity significantly .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their substituent variations:

Key Observations :

- Fluorine vs. For example, the target compound’s 2,4-dimethoxyphenyl group may enhance lipophilicity compared to fluorinated analogs .

- Steric Effects : Bulky substituents like 3,4-dimethylphenyl () reduce conformational flexibility, whereas smaller groups like 3-fluorophenyl (target compound) may improve receptor-binding kinetics .

Physicochemical Properties

- Lipophilicity : The target compound’s logP (estimated via molecular weight and substituents) is higher than fluorinated analogs (e.g., 369.40 g/mol vs. 357.32 g/mol for the 2,4-difluorophenyl analog), suggesting increased membrane permeability .

Q & A

Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves:

- Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using precursors like substituted phenyl azides and alkynes .

- Amidation to introduce the carboxamide group, often employing coupling agents such as EDCI/HOBt in anhydrous DMF or THF .

- Purification via column chromatography or preparative HPLC to isolate the final product. Reaction yields are optimized by controlling temperature (60–80°C) and solvent polarity .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and purity. For example, the 3-fluorophenyl group shows distinct splitting patterns in ¹H NMR due to para-fluorine coupling .

- Mass spectrometry (MS) for molecular weight validation, with ESI-MS typically showing [M+H]+ peaks matching the theoretical mass.

- X-ray crystallography (using SHELXL ) to resolve bond angles and torsional strain in the triazole core. Crystallographic data may reveal intermolecular interactions influencing stability .

Q. What preliminary biological screening methods are used for this compound?

- In vitro assays : Dose-response studies against cancer cell lines (e.g., MTT assays) to determine IC₅₀ values .

- Microbial inhibition tests : Agar diffusion or broth microdilution to assess antibacterial/antifungal activity .

- Enzyme inhibition assays : Fluorogenic substrates to evaluate interactions with targets like kinases or proteases .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

- Use SHELXL refinement to model anisotropic displacement parameters and hydrogen bonding networks. For example, conflicts in triazole ring planarity (e.g., deviations >0.05 Å) can be addressed via Hirshfeld surface analysis to validate packing effects .

- Compare density functional theory (DFT) -optimized structures with experimental data to identify steric clashes or electronic effects from the 2,4-dimethoxyphenyl group .

Q. What strategies optimize the compound’s selectivity in biological systems?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) and test activity against panels of related enzymes .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like cytochrome P450 isoforms, prioritizing residues with high B-factor regions for mutagenesis validation .

Q. How do solvent and reaction conditions influence synthetic reproducibility?

- Apply statistical experimental design (e.g., Box-Behnken or factorial designs) to isolate critical variables. For instance, dimethyl sulfoxide (DMSO) may enhance azide solubility but accelerate side reactions at >80°C, requiring controlled heating .

- Monitor reaction progress via in-situ FTIR to track azide (2100 cm⁻¹) and alkyne (3300 cm⁻¹) consumption, ensuring stoichiometric balance .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

- Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP-mediated degradation. Discrepancies in IC₅₀ values may arise from differential metabolite profiles .

- Plasma protein binding studies : Use equilibrium dialysis to quantify free vs. bound fractions, as high albumin binding (>95%) can reduce apparent potency in cell-based assays .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during bioassays?

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability, confirmed by dynamic light scattering (DLS) .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Reaction pathway modeling : Employ Gaussian 16 with M06-2X/6-31G(d) to simulate nucleophilic attack at the carboxamide carbonyl, identifying transition states and activation energies .

- Machine learning pipelines : Train models on PubChem datasets to forecast regioselectivity in electrophilic substitutions (e.g., nitration at the 3-fluorophenyl ring) .

Future Research Directions

Q. How to expand the compound’s utility in targeted drug delivery?

- Click chemistry modifications : Introduce PEGylated linkers via strain-promoted azide-alkyne cycloaddition (SPAAC) for site-specific conjugation to antibodies .

- In vivo imaging : Label with ¹⁸F isotopes (half-life: 109.7 min) for PET tracking of biodistribution in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.